Hdac-IN-61
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Overview
Description
Hdac-IN-61 is a histone deacetylase inhibitor, a class of compounds that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process is essential for chromatin remodeling and gene transcription. Histone deacetylase inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-61 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and yields a high-purity product. This often requires optimization of reaction conditions, purification methods, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-61 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Hdac-IN-61 has a wide range of scientific research applications, including:
Mechanism of Action
Hdac-IN-61 exerts its effects by inhibiting the activity of histone deacetylases, enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves disrupting the balance between acetylation and deacetylation, ultimately affecting gene expression and cellular functions .
Comparison with Similar Compounds
Hdac-IN-61 is unique among histone deacetylase inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Panobinostat: A potent inhibitor with applications in multiple myeloma treatment
This compound stands out due to its specific binding affinity and selectivity for certain histone deacetylase isoforms, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C28H27N3O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-hydroxy-4-[[(2S)-2-(7-methoxy-3,4-dihydro-1H-[1]benzofuro[2,3-c]pyridin-2-yl)-3-phenylpropanoyl]amino]benzamide |
InChI |
InChI=1S/C28H27N3O5/c1-35-21-11-12-22-23-13-14-31(17-26(23)36-25(22)16-21)24(15-18-5-3-2-4-6-18)28(33)29-20-9-7-19(8-10-20)27(32)30-34/h2-12,16,24,34H,13-15,17H2,1H3,(H,29,33)(H,30,32)/t24-/m0/s1 |
InChI Key |
KRBROHHVEWJNNM-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO |
Origin of Product |
United States |
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